4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)-
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Overview
Description
4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- is a complex organic compound that features a pyridinone core substituted with an ethylsulfinyl group, a methyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfoxide to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfinyl group yields sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for developing advanced materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyridinone core facilitates interactions with active sites. The compound can modulate biological pathways by inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridinones and sulfoxides, such as:
- 4-(trifluoromethyl)phenol
- Trifluoromethyl ketones
- Trifluoromethyl sulfoxides
Uniqueness
What sets 4(1H)-Pyridinone, 3-(ethylsulfinyl)-1-methyl-5-(3-(trifluoromethyl)phenyl)- apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
71792-07-9 |
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Molecular Formula |
C15H14F3NO2S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-ethylsulfinyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C15H14F3NO2S/c1-3-22(21)13-9-19(2)8-12(14(13)20)10-5-4-6-11(7-10)15(16,17)18/h4-9H,3H2,1-2H3 |
InChI Key |
RXGJTLBOHFPKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CN(C=C(C1=O)C2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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